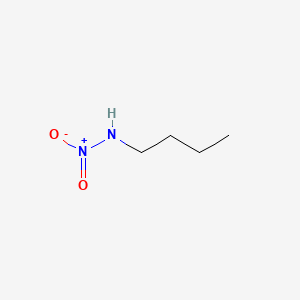

1-Butanamine, N-nitro-

Description

Contextualization within the Nitramine Class of Compounds

1-Butanamine, N-nitro- belongs to the nitramine class of chemical compounds. Nitramines are characterized by the presence of a nitro group (-NO2) covalently bonded to a nitrogen atom (R1R2N-NO2). nilu.no This structural feature imparts unique properties to these molecules, influencing their reactivity and biological activity.

Nitramines are structurally related to the more widely known nitrosamines, with the key difference being the nitro group in place of a nitroso group. cdnsciencepub.com They can be formed through the nitration of secondary amines and can also be oxidation products of nitrosamines. nilu.no The nitramine functional group is a strong electron-withdrawing group, which can significantly impact the chemical and physical properties of the parent molecule. nih.gov This class of compounds is diverse, ranging from simple aliphatic nitramines like N-nitrobutylamine to more complex cyclic and caged structures used in energetic materials. acs.org The reactivity of nitramines is a subject of considerable interest, with studies focusing on their decomposition under various conditions, such as in acidic environments. nih.gov

Evolution of Research Trajectories Pertaining to N-nitrobutylamine

Research interest in N-nitrobutylamine and its derivatives can be traced back several decades, with early studies often focusing on the synthesis and properties of related fluorinated compounds. For instance, research in the 1960s investigated the heats of formation and bond energies of N-fluoro-N-nitrobutylamine isomers. fhi.no These early investigations laid the groundwork for understanding the fundamental chemistry of N-nitroalkylamines.

In the 1980s, the research focus expanded to include the biological and toxicological aspects of N-nitrobutylamine. A notable study from 1982 investigated the carcinogenicity of several N-nitroalkylamines, including N-nitrobutylamine, in rats. cdnsciencepub.comresearchgate.net This line of inquiry was crucial in differentiating the biological effects of various nitramines. Subsequent research in the late 1980s and early 1990s delved into the metabolic fate of N-nitrobutylamine. Studies on the metabolism of N-nitrodibutylamine in rats revealed that N-nitrobutylamine is a significant metabolite. cdnsciencepub.com This discovery highlighted the importance of understanding the metabolic pathways of larger nitramines, as their biological effects could be mediated through smaller metabolites like N-nitrobutylamine.

More recent research continues to touch upon N-nitrobutylamine in the context of environmental science and analytical chemistry. For example, studies on the atmospheric degradation of amines have identified the potential for the formation of N-nitro alkylamines. acs.orgrsc.org Furthermore, the development of analytical methods for detecting nitramines in various environmental matrices is an ongoing area of research.

Fundamental Significance and Research Rationale for N-nitrobutylamine Studies

The study of N-nitrobutylamine also contributes to a broader understanding of nitramine chemistry. Research into its decomposition mechanisms, for example in acidic conditions, provides insights into the stability and reactivity of the N-nitro functional group. nih.gov This knowledge is not only of academic interest but also has practical implications in areas such as environmental chemistry, where the fate of amine degradation products is a concern. acs.orgrsc.org

Furthermore, the synthesis and reactions of N-nitroalkylamines, including N-nitrobutylamine, are of interest in organic synthesis. The introduction of the nitramine functionality can serve as a strategic step in the preparation of more complex molecules. The study of the reactions of N-nitroalkylamines helps in developing new synthetic methodologies.

Finally, the development of sensitive and specific analytical methods for the detection of N-nitrobutylamine and other nitramines is essential for monitoring their presence in environmental and biological samples, which is a critical aspect of environmental health science.

Physicochemical Properties of 1-Butanamine, N-nitro-

| Property | Value | Source |

| Molecular Formula | C4H10N2O2 | oup.com |

| Molecular Weight | 118.13 g/mol | oup.com |

| CAS Number | 3182-75-0 | oup.com |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available | |

| Solubility | No data available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butylnitramide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-2-3-4-5-6(7)8/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLOSAGZCUDMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185687 | |

| Record name | 1-Butanamine, N-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3182-75-0 | |

| Record name | 1-Butanamine, N-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, N-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contemporary Methodologies for the Synthesis of 1 Butanamine, N Nitro

Direct N-Nitration Approaches for Primary Amines

The direct N-nitration of primary aliphatic amines, including 1-butanamine, is a synthetic route fraught with significant obstacles. core.ac.ukcranfield.ac.uk Unlike the relatively straightforward nitration of alcohols or secondary amines, the direct exposure of a primary amine to standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, does not typically yield the desired N-nitro product. core.ac.ukcranfield.ac.ukresearchgate.net

Two primary factors contribute to this difficulty:

Salt Formation : Primary amines are basic compounds. In the highly acidic environment required for conventional nitration, the amino group of 1-butanamine is readily protonated, forming the corresponding butylammonium (B8472290) ion. core.ac.ukcranfield.ac.uk This protonated species is electrostatically shielded and deactivated, rendering it unreactive toward the electrophilic nitronium ion (NO₂+). cranfield.ac.uk

Instability of Primary Nitramines : Even if some N-nitration occurs, primary aliphatic nitramines are often unstable under strongly acidic conditions and are prone to decomposition. core.ac.ukcranfield.ac.uk

Experimental attempts to circumvent these issues using aprotic nitrating agents have also proven challenging. For instance, the reaction of n-butylamine with nitronium tetrafluoroborate (B81430) (NO₂BF₄) did not yield N-nitrobutylamine; instead, it produced n-butyl nitrate (B79036) in low yields. core.ac.ukresearchgate.net This outcome suggests that the primary nitramine, if formed, likely decomposed under the reaction conditions, leading to O-nitration products. core.ac.uk Consequently, there are no reported successful one-step methods for the direct nitration of primary aliphatic amines. core.ac.uk

Indirect Synthetic Pathways via Precursor Modification

Given the failure of direct approaches, the synthesis of N-nitrobutylamine relies on indirect pathways that modify the amine precursor to make it amenable to nitration. cranfield.ac.ukresearchgate.net These multi-step strategies generally involve either protecting the amine functionality or activating it toward N-nitration. core.ac.uk

Activation via Protecting Groups: A common strategy is to temporarily convert the primary amine into a less basic derivative, such as an amide or a carbamate. This modification reduces the propensity for protonation and allows the nitration to proceed on the nitrogen atom. For example, ethyl butyl carbamate, a derivative of 1-butanamine, shows a 91% conversion to its N-nitro derivative when treated with nitronium tetrafluoroborate. researchgate.net This is a significant improvement compared to the direct reaction with the unprotected amine. researchgate.net However, the use of amide protecting groups can introduce its own complications, such as the formation of hazardous acyl nitrate byproducts that can be difficult to remove safely. core.ac.uk

Nitro Group Transfer Reagents: An effective alternative involves the use of reagents that can transfer a nitro group under milder, non-acidic conditions. One of the most successful methods for synthesizing primary nitramines, including N-nitrobutylamine, employs cyanohydrin nitrates in an alkaline medium. core.ac.uk This approach avoids the issue of ammonium (B1175870) salt formation and provides a direct route from the amine to the nitramine.

| Amine Substrate | Reagent | Yield of Nitramine | Reference |

| n-Butylamine | Cyanohydrin Nitrate | 52% | core.ac.uk |

| n-Propylamine | Cyanohydrin Nitrate | 50% | core.ac.uk |

| Isobutylamine | Cyanohydrin Nitrate | 54% | core.ac.uk |

| Di-n-butylamine | Cyanohydrin Nitrate | 54% | core.ac.uk |

This method is particularly valuable as it is one of the few that has been explicitly demonstrated to produce N-nitrobutylamine from its corresponding primary amine with a moderate yield. core.ac.uk

Other Activation Strategies: Further research has explored other activation methods, such as the conversion of the primary amine into a chloramine, which can then be nitrated. core.ac.uk Additionally, nitrodesilylation, which involves the nitration of an N-silylated amine precursor with an agent like dinitrogen pentoxide, represents a more modern approach aimed at improving environmental compatibility. lsbu.ac.uk

Catalytic Systems and Reagent Strategies in N-nitrobutylamine Formation

The choice of reagent is critical in the formation of N-nitrobutylamine, with strategies moving away from harsh mineral acids toward more selective and milder systems.

Reagent Strategies: As established, reagents for primary amines must overcome the challenge of N-protonation.

Cyanohydrin Nitrate : This reagent stands out for its proven effectiveness in synthesizing N-nitrobutylamine under alkaline conditions, achieving a 52% yield. core.ac.uk Its utility extends to other primary and secondary alkyl amines. core.ac.uk

Aprotic Nitrating Agents : Reagents like dinitrogen pentoxide (N₂O₅) and nitronium salts (e.g., NO₂BF₄) are powerful alternatives to mixed acid. core.ac.ukresearchgate.net While NO₂BF₄ was unsuccessful with unprotected n-butylamine, it proved highly effective for the carbamate-protected precursor. researchgate.net N₂O₅ is a potent reagent often used for secondary amines and in advanced strategies like nitrodesilylation. core.ac.uklsbu.ac.uk

Catalytic Systems: Research into the catalytic nitration of amines has predominantly focused on secondary amines, where the challenges of protonation are less severe but reactivity can still be low. cdnsciencepub.comresearchgate.net For aliphatic secondary amines with high basicity, nitration with nitric acid and acetic anhydride (B1165640) alone is often ineffective. cdnsciencepub.comresearchgate.net In these cases, a chloride catalyst is required to achieve a satisfactory yield. cdnsciencepub.comresearchgate.net

The mechanism is believed to involve the formation of an electropositive chlorine species, which acts as the effective catalyst. cdnsciencepub.comresearchgate.net However, this system is not without drawbacks, as side reactions such as nitrosation and acetylation can occur, with the extent of nitrosation being dependent on the catalyst concentration. cdnsciencepub.comresearchgate.net The application of such catalytic systems to primary amines like 1-butanamine has not been reported and would likely be hindered by the same fundamental problems of salt formation and product instability that plague direct nitration attempts.

| Nitrating System | Substrate Example | Outcome | Reference |

| Nitric Acid / Sulfuric Acid | Primary Alkyl Amines | No reaction (salt formation) | core.ac.ukcranfield.ac.uk |

| Nitronium Tetrafluoroborate (NO₂BF₄) | n-Butylamine | n-Butyl Nitrate (decomposition) | core.ac.ukresearchgate.net |

| Nitronium Tetrafluoroborate (NO₂BF₄) | Ethyl Butyl Carbamate | N-Nitro Ethyl Butyl Carbamate (91% conversion) | researchgate.net |

| Cyanohydrin Nitrate | n-Butylamine | 1-Butanamine, N-nitro- (52% yield) | core.ac.uk |

| Nitric Acid / Acetic Anhydride / Chloride Catalyst | Secondary Amines | Secondary Nitramine (yield varies) | cdnsciencepub.comresearchgate.net |

Green Chemistry Principles in N-nitrobutylamine Production and Reaction Efficiency

Traditional methods for synthesizing nitramines often involve hazardous and highly corrosive reagents like fuming nitric acid, posing significant safety and environmental risks. nih.gov In response, the principles of green chemistry are being increasingly applied to develop safer, more efficient, and environmentally benign production methods.

The core goals of applying green chemistry to N-nitrobutylamine synthesis include:

Avoiding Harsh Reagents : Replacing strong, corrosive acids like nitric and sulfuric acid with milder and more selective alternatives.

Improving Atom Economy : Designing reactions where a maximum proportion of the starting materials is incorporated into the final product.

Reducing Waste : Minimizing the formation of hazardous byproducts and solvent waste.

Enhancing Safety : Developing protocols that avoid potentially explosive intermediates or dangerous reaction conditions. nih.gov

Several emerging methodologies align with these principles. The use of copper nitrate in combination with acetic anhydride has been presented as a safer and less corrosive alternative to fuming nitric acid for certain nitration reactions. nih.gov Furthermore, the nitrodesilylation of N-silylated amines using dinitrogen pentoxide is considered an environmentally friendlier route that avoids the use of strong protic acids altogether. lsbu.ac.uk

While much of the recent green chemistry research in this area has focused on the synthesis of the related N-nitrosamines, the underlying principles are directly transferable. The development of solvent-free reaction conditions and the use of continuous flow processes are promising avenues for making the production of nitramines like N-nitrobutylamine safer and more sustainable.

Mechanistic Investigations of 1 Butanamine, N Nitro Reactivity

Reaction Kinetics and Thermodynamic Analyses of N-nitrobutylamine Transformations

The reactivity of 1-Butanamine, N-nitro- (also known as N-nitrobutylamine) is fundamentally governed by the kinetics and thermodynamics of its potential transformations. Key reactions include proton transfer from the carbon adjacent to the nitroamine group and the cleavage of the N-N bond.

Proton Transfer Kinetics: The presence of the strongly electron-withdrawing nitro group enhances the acidity of the protons on the α-carbon. The rate of deprotonation of nitroalkanes has been studied extensively and provides a model for understanding this process in N-nitrobutylamine. These proton transfer reactions are known to follow complex mechanisms that may involve kinetically significant intermediates. researchgate.net Studies on a series of nitroalkanes show that the rate of deprotonation is influenced by both steric and electronic effects of substituents. utk.edu For instance, increasing the bulk of the alkyl group can alter the rate of proton abstraction by a base. utk.edu

Below is a table of kinetic acidity data for the deprotonation of various nitroalkanes by lyate ion in 50% methanol-water, illustrating the influence of the alkyl group structure on the reaction rate. While data for N-nitrobutylamine is not specifically listed, the trends provide insight into the expected reactivity.

Data adapted from kinetic studies on nitroalkanes. utk.edu

Decomposition Pathways: The decomposition of N-nitroamines often proceeds via cleavage of the N-N bond. This can be initiated thermally or photochemically. In photochemical decomposition, UV irradiation excites the molecule, leading to the homolytic scission of the N-N bond to produce an amino radical and a nitrogen dioxide radical (•NO₂). acs.org The kinetics of such reactions are often complex, potentially following zero-order kinetics at high concentrations and transitioning to first-order kinetics at lower concentrations. nih.gov Quantum mechanical calculations on the analogous N-nitrosodimethylamine (NDMA) show that the initial degradation can proceed through several pathways, including H-atom abstraction from a C-H bond or hydroxyl radical addition to either nitrogen atom, with activation free energies (ΔG‡) calculated to be between 6.8 and 9.7 kcal/mol. mdpi.com

Elucidation of Electron Density Distribution and Bonding in N-nitrobutylamine

The electronic structure of N-nitrobutylamine is dominated by the powerful electron-withdrawing nature of the N-nitro group (-N-NO₂). This group influences the electron density across the entire molecule through both inductive and resonance effects. nih.gov

Inductive and Resonance Effects: The nitro group significantly reduces the electron density of the attached nitrogen atom and, to a lesser extent, the adjacent carbon atoms in the butyl chain. nih.gov This inductive withdrawal makes the α-hydrogens (on the carbon bonded to the amine nitrogen) more acidic. nih.gov

The bonding within the N-nitro moiety itself is best described by resonance structures. The actual structure is a hybrid, where the N-N bond has partial double-bond character and the negative charge is delocalized across the two oxygen atoms. This is analogous to the structure of N-nitrosamines, where the N-N bond is significantly shorter than a typical single bond due to resonance, leading to hindered rotation. nih.gov In N-nitrosodimethylamine, for example, the N-N bond length is approximately 1.32-1.34 Å, which is intermediate between a single bond (~1.45 Å) and a double bond (~1.25 Å). nih.govwikipedia.org The C₂N₂O core in nitrosamines is typically planar, and a similar planarity can be expected for the C-N-NO₂ fragment in N-nitrobutylamine to maximize orbital overlap for resonance stabilization. wikipedia.org

This electron distribution results in a highly polar molecule. The oxygen atoms carry a partial negative charge, while the nitro-nitrogen atom bears a significant partial positive charge.

Mechanisms of N-Nitro Group Transfer and Functionalization Reactions

The reactivity of N-nitrobutylamine allows for several mechanistic pathways, including the transfer of the nitro group and various functionalization reactions.

N-Nitro Group Transfer: In a process analogous to the transnitrosation seen with N-nitrosamines, N-nitrobutylamine can potentially act as a "transnitrating" agent, transferring a nitronium ion (NO₂⁺) equivalent to a suitable nucleophile. nih.gov This reaction is typically acid-catalyzed. The mechanism would involve the initial protonation of one of the oxygen atoms of the nitro group, making the nitro-nitrogen more electrophilic and susceptible to nucleophilic attack, leading to the cleavage of the N-N bond.

Functionalization Reactions:

Reduction: A common functionalization of nitro compounds is the reduction of the nitro group. lkouniv.ac.in The N-nitro group can be reduced to the corresponding amine, yielding butylamine (B146782). This transformation proceeds through several steps, involving the sequential formation of nitroso and hydroxylamino intermediates before the final amine product is formed. nih.gov This reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., with Pd/C) or reducing metals in acidic media. lkouniv.ac.in

Nef Reaction: Primary and secondary nitroalkanes can be converted into aldehydes and ketones, respectively, via the Nef reaction. organic-chemistry.org This reaction involves the formation of a nitronate salt by deprotonation of the α-carbon with a base. Subsequent treatment with strong mineral acid hydrolyzes the nitronate to the corresponding carbonyl compound. organic-chemistry.orgyoutube.com Applying this to N-nitrobutylamine, if deprotonation occurred at the α-carbon, it could theoretically lead to the formation of butanal after hydrolysis, though the N-nitro group's influence might alter the typical course of this reaction.

Reactions via α-Carbon: The acidity of the α-hydrogens allows for the formation of a carbanion (a nitronate-like species) that can act as a nucleophile. This enables C-C bond-forming reactions such as additions to aldehydes (Henry reaction) or conjugate additions to α,β-unsaturated carbonyl compounds. nih.gov

Influence of Solvation and Environmental Factors on N-nitrobutylamine Reaction Pathways

The pathways and rates of reactions involving N-nitrobutylamine are highly sensitive to the surrounding medium, including the solvent and environmental factors like pH and temperature.

Influence of Solvation: The choice of solvent can dramatically alter reaction kinetics. A change in solvent from a polar protic solvent like water to a less polar or aprotic solvent can significantly change reaction rates. koreascience.kr For reactions involving charged intermediates, such as acid-catalyzed denitration, polar protic solvents can stabilize the transition state, affecting the activation energy. Conversely, changing from water to a solvent like ethanol (B145695) can reduce the solvation of anionic nucleophiles, thereby increasing their nucleophilicity and accelerating reaction rates. whiterose.ac.ukacs.org Studies on the denitrosation of N-nitrosamines show that reactivity can be greatly enhanced in solvents like 80% acetic acid-water compared to pure water, highlighting the role of solvent polarity and its ability to facilitate protonation and subsequent nucleophilic attack. rsc.org

Influence of Environmental Factors:

pH: The pH of the solution is a critical factor, particularly for decomposition reactions. The photolytic degradation of N-nitrosamines, which serves as a model for N-nitroamines, is strongly pH-dependent. Studies on N-nitrosodibutylamine (NDBA), a structural analogue, show that the photodegradation rate is significantly higher under acidic conditions (lower pH) than in neutral or alkaline solutions. oak.go.kr This is often attributed to the protonation of the molecule, which facilitates N-N bond cleavage. nih.gov Acid-catalyzed denitrosation is a well-established reaction, with the rate increasing with acidity due to the formation of a protonated intermediate that is more susceptible to nucleophilic attack and decomposition. whiterose.ac.ukfreethinktech.com

Data for N-nitrosodibutylamine (NDBA) photolysis, adapted from oak.go.kr.

Temperature: Reaction rates are generally dependent on temperature. For transformations with a significant activation energy barrier, such as thermal decomposition or acid-catalyzed denitration, increasing the temperature provides the necessary energy to overcome this barrier, leading to a higher reaction rate. For example, some acid-catalyzed reactions of N-nitrosamines that are very slow at room temperature show significantly higher conversions when heated to 50 °C. whiterose.ac.ukacs.org

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 1 Butanamine, N Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 1-Butanamine, N-nitro-, ¹H and ¹³C NMR would provide unambiguous evidence for the butyl group and its connection to the N-nitro functionality.

Due to the electron-withdrawing nature of the N-nitro group, the protons and carbon atom at the C1 position (adjacent to the nitrogen) are expected to be significantly deshielded, resulting in a downfield chemical shift compared to the parent n-butylamine. Protons on the alpha-carbon to a nitro group typically appear in the 4.0–4.4 ppm range. orgchemboulder.com The expected ¹H and ¹³C NMR chemical shifts are summarized in the table below.

Predicted ¹H and ¹³C NMR Data for 1-Butanamine, N-nitro- Drag the table headers to reorder columns.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH₃- (C4) | ~0.9 | Triplet (t) | ~13 |

| -CH₂- (C3) | ~1.4 | Sextet | ~20 |

| -CH₂- (C2) | ~1.7 | Quintet | ~28 |

To confirm the assignments from 1D NMR spectra, multidimensional techniques are invaluable. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would show correlations between adjacent protons in the butyl chain. For instance, the triplet at ~4.1 ppm (H1) would show a cross-peak with the quintet at ~1.7 ppm (H2), which in turn would correlate with the signals for H3, and H3 with H4, confirming the connectivity of the alkyl backbone.

Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) would be used to definitively link each proton signal to its directly attached carbon atom. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range (2-3 bond) correlations, providing ultimate confirmation of the structure. For example, the protons at C1 (~4.1 ppm) would show an HMBC correlation to the carbon at C2 (~28 ppm), further solidifying the structural assignment.

Solid-State NMR (ssNMR) would be the technique of choice to study 1-Butanamine, N-nitro- in its crystalline or amorphous solid forms. While no specific studies are publicly available, ssNMR could provide critical information on molecular packing and intermolecular interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would yield high-resolution ¹³C spectra of the solid material, revealing if different crystalline forms (polymorphs) exist, which would manifest as variations in chemical shifts. Furthermore, ssNMR can be used to probe internuclear distances, providing insights into how the molecules arrange themselves in the solid state.

High-Resolution Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For 1-Butanamine, N-nitro-, the exact mass is calculated to be 118.074227566 Da. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) causes the molecule to fragment in a reproducible manner, yielding a characteristic fingerprint. Publicly available GC-MS data shows significant peaks at m/z values of 75, 41, and 30. nih.gov The molecular ion peak at m/z 118 would correspond to the intact molecule radical cation [C₄H₁₀N₂O₂]⁺•. The fragmentation pattern can be interpreted to confirm the structure.

Observed and Proposed Fragments in the Mass Spectrum of 1-Butanamine, N-nitro-

| m/z Value | Proposed Fragment Ion | Proposed Formula | Neutral Loss |

|---|---|---|---|

| 118 | Molecular Ion | [C₄H₁₀N₂O₂]⁺• | - |

| 75 | Loss of Nitro Group | [C₄H₉N]⁺• | NO₂ |

| 41 | Propyl Cation | [C₃H₅]⁺ | C H₅N₂O₂ |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying the functional groups within a molecule. For 1-Butanamine, N-nitro-, these methods would clearly identify the N-nitro group and the alkyl chain. The N-nitro (nitramine) group gives rise to two particularly strong and characteristic stretching vibrations. spectroscopyonline.com

Asymmetric N-O Stretch: A very strong absorption in the FTIR spectrum, typically appearing around 1550 cm⁻¹. orgchemboulder.comorgchemboulder.com

Symmetric N-O Stretch: A strong absorption, often more prominent in the Raman spectrum, found around 1365 cm⁻¹. orgchemboulder.comorgchemboulder.com

The butyl group would be identified by its C-H stretching vibrations just below 3000 cm⁻¹ and various C-H bending and rocking modes at lower wavenumbers.

Expected Vibrational Modes for 1-Butanamine, N-nitro-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (alkyl) | 2850 - 2960 | Medium-Strong | Medium-Strong |

| N-O Asymmetric Stretch | ~1550 | Strong | Weak |

| N-O Symmetric Stretch | ~1365 | Strong | Strong |

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods in Structural Studies

Electronic spectroscopy probes the electronic transitions within a molecule. The N-nitro group acts as a chromophore, absorbing ultraviolet (UV) light. Simple alkyl nitramines typically exhibit two main absorption bands:

A strong π → π* transition at shorter wavelengths, generally below 210 nm.

A much weaker, symmetry-forbidden n → π* transition at longer wavelengths, often observed around 270 nm. iu.edu

The precise absorption maxima and intensities would be characteristic of 1-Butanamine, N-nitro-.

Chiroptical methods, such as circular dichroism, are used to study stereochemistry. As 1-Butanamine, N-nitro- does not possess a chiral center and is an achiral molecule, it would not exhibit a chiroptical signal. Such methods would not be applicable for its structural elucidation unless it were placed in a chiral environment.

X-ray Diffraction and Electron Diffraction for Crystalline and Amorphous Structures

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, no publicly available crystal structure for 1-Butanamine, N-nitro- has been reported.

Should a suitable single crystal be grown, X-ray crystallography would provide definitive data on:

Bond Lengths: Precise measurements of the C-C, C-N, N-N, and N-O bond distances.

Bond Angles: The exact angles between atoms, defining the molecular geometry.

Conformation: The torsional angles describing the shape of the butyl chain.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any potential hydrogen bonding or other non-covalent interactions.

For non-crystalline (amorphous) solid samples or for analyzing the structure in the gas phase, electron diffraction could be employed. This technique provides information on bond distances and angles of the isolated molecule, free from the packing effects present in a crystal.

Computational Chemistry and Theoretical Modeling of 1 Butanamine, N Nitro

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. mdpi.com MD is particularly useful for exploring the conformational flexibility and intermolecular interactions of N-nitrobutylamine, which are difficult to characterize with static quantum chemical calculations. nih.govalbany.edu

Conformational Analysis: The butyl chain in N-nitrobutylamine allows for significant conformational freedom due to rotation around the C-C, C-N, and N-N single bonds. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. nih.gov This analysis is critical for understanding how the molecule's shape influences its physical properties and reactivity.

Intermolecular Interactions: In a condensed phase (liquid or solid), the behavior of N-nitrobutylamine is governed by interactions between molecules. MD simulations can model these forces, which include van der Waals forces and dipole-dipole interactions arising from the polar nitro group. mdpi.com These simulations can predict bulk properties such as density, viscosity, and solvation behavior in different solvents.

Prediction of Reaction Pathways, Transition States, and Chemical Stability Profiles

Understanding the decomposition and reaction mechanisms of N-nitrobutylamine is essential for assessing its stability. Computational chemistry allows for the detailed exploration of potential reaction pathways at the molecular level. bohrium.com

This involves:

Identifying Reaction Coordinates: The first step is to propose a plausible reaction pathway, such as the homolytic cleavage of the N-NO2 bond, which is a common initial step in the decomposition of nitramines. mdpi.com

Locating Transition States: For a given reaction step, a transition state (TS) structure must be located. This is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Quantum chemical methods are used to optimize the geometry of the TS.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy. nih.gov A high activation energy indicates a slow reaction, implying greater chemical stability. By calculating the activation energies for various potential decomposition pathways, a comprehensive chemical stability profile for N-nitrobutylamine can be constructed.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical based on its molecular structure. springernature.comwikipedia.org QSPR models establish a mathematical relationship between calculated molecular descriptors and an experimentally measured property. meilerlab.orgnih.gov

For N-nitrobutylamine, a QSPR model could be developed to predict various properties:

Molecular Descriptors: A wide range of descriptors for N-nitrobutylamine would be calculated, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., HOMO/LUMO energies, partial charges) descriptors. researchgate.net

Model Development: Using a dataset of related nitramine compounds with known experimental properties (e.g., density, boiling point, impact sensitivity), a statistical model (such as multiple linear regression or a machine learning algorithm) is trained to correlate the descriptors with the property of interest.

Property Prediction: Once a robust QSPR model is validated, it can be used to predict the properties of N-nitrobutylamine, even without direct experimental measurement. This approach is particularly valuable for estimating properties that are difficult or hazardous to obtain, such as those related to its energetic character.

| Descriptor Type | Example Descriptor for N-nitrobutylamine | Predicted Property |

| Constitutional | Molecular Weight | Boiling Point, Density |

| Topological | Wiener Index | Viscosity |

| Quantum-Chemical | HOMO-LUMO Gap, Electrostatic Potential | Reactivity, Impact Sensitivity |

| Geometric | Molecular Surface Area, Volume | Solubility |

Note: This table lists examples of descriptor types used in QSPR models and the properties they can help predict.

Abiotic Decomposition Pathways and Chemical Stability of 1 Butanamine, N Nitro

Thermal Degradation Mechanisms and Kinetic Studies

The thermal stability of N-nitroamines is a key parameter in determining their behavior in various environments. Decomposition can occur in both the gas and condensed phases, with distinct mechanisms and kinetics.

Equation 1: Initial N-N Bond Homolysis CH₃(CH₂)₃NH-NO₂ → CH₃(CH₂)₃NH• + •NO₂

Following this initiation, a series of complex secondary reactions can occur. The butylamino radical can undergo further fragmentation or react with other species. The nitrogen dioxide can also participate in subsequent reactions. The thermal decomposition of related compounds, such as n-butyl nitrate (B79036), has been studied, and while the initial bond cleavage is different (O-NO2), it provides insight into the subsequent reactions of the butyl moiety. For n-butyl nitrate, the initial cleavage leads to an alkoxy radical and NO2, with the alkoxy radical undergoing further decomposition.

| Compound | Temperature Range (K) | Rate Constant Expression (s⁻¹) | Reference |

| n-Butyl nitrate | 473 - 659 | k∞ = 7.49 × 10¹⁵ exp(-19602/T) | caprysses.fr |

| This table presents kinetic data for the thermal decomposition of n-butyl nitrate, a related compound, as a proxy for the behavior of 1-Butanamine, N-nitro-. |

In the condensed phase, the thermal decomposition of N-nitroamines can be more complex due to intermolecular interactions and cage effects. The initial N-NO2 bond cleavage remains a primary pathway. However, other reactions, such as autocatalysis by decomposition products, can play a significant role. For larger energetic materials like TATB, thermal decomposition involves consecutive autocatalytic-type reactions. osti.gov Studies on the liquid-phase thermal decomposition of β-cyanoethyl-N-nitramines indicate that the process can be preceded by protonation of the amino nitrogen atom. researchgate.net

Photochemical Transformation Pathways and Quantum Yields in Chemical Systems

N-nitroamines are known to undergo photochemical transformation upon absorption of ultraviolet (UV) radiation. The primary photochemical process is the homolytic cleavage of the N-N bond, similar to thermal decomposition.

Equation 2: Photolytic N-N Bond Cleavage CH₃(CH₂)₃NH-NO₂ + hν → CH₃(CH₂)₃NH• + •NO₂

The resulting radicals can then react with solvent molecules or other species present in the system. The quantum yield for the decomposition of N-nitrosamines, a related class of compounds, has been shown to be pH-dependent, decreasing significantly at higher pH values. acs.org For N-nitrosodimethylamine (NDMA), the quantum yield is approximately 0.3 in the pH range of 2-8. acs.org While direct quantum yield data for 1-Butanamine, N-nitro- is not available, it is expected to exhibit similar photochemical lability.

The photolysis of N-nitrosamines can lead to the formation of the corresponding N-nitramines, suggesting a potential pathway for the interconversion of these two classes of compounds under UV irradiation. acs.org

| Compound Class | Wavelength (nm) | Quantum Yield (Φ) | Conditions | Reference |

| N-Nitrosamines (general) | UV | ~0.3 (pH 2-8) | Aqueous solution | acs.org |

| This table provides representative quantum yield data for N-nitrosamines as an analogue for the photochemical behavior of 1-Butanamine, N-nitro-. |

Hydrolytic Stability and pH-Dependent Degradation Kinetics

The hydrolytic stability of N-nitroamines can be influenced by pH. In acidic conditions, N-nitrosamines can undergo denitrosation, a reaction that is accelerated by the presence of nucleophiles. nih.govacs.org While N-nitroamines are generally more stable to hydrolysis than N-nitrosamines, strong acidic or basic conditions can promote degradation. The specific kinetics of hydrolysis for 1-Butanamine, N-nitro- have not been extensively reported. However, studies on the hydrolysis of other organic nitrogen compounds demonstrate a strong pH dependence. For example, the hydrolysis of acetylcholine (B1216132) is significantly slower at acidic pH values. nih.gov

Redox Chemistry and One-Electron Reduction Potentials in Chemical Environments

The redox chemistry of N-nitroamines is important for understanding their environmental fate, particularly in anoxic or suboxic environments. The one-electron reduction potential (E°(R-NO₂/R-NO₂⁻)) is a key thermodynamic parameter that indicates the ease of reduction. While the specific one-electron reduction potential for 1-Butanamine, N-nitro- has not been reported, values for other nitramines and nitroaromatic compounds have been determined.

Generally, the one-electron reduction potentials of nitramines are lower (more negative) than those of nitroaromatics, indicating that they are more difficult to reduce. nih.govdtic.mil This suggests that under reducing conditions, nitroaromatic contaminants would likely be degraded before nitramines.

| Compound Class | One-Electron Reduction Potential (E°) vs. NHE (V) | Reference |

| Di- and Tri-nitroaromatics | More positive | nih.gov |

| Nitramines (e.g., RDX) | Less positive to negative | nih.govresearchgate.net |

| Nitroimino compounds | More negative | nih.gov |

| This table illustrates the general trend of one-electron reduction potentials for different classes of nitro compounds. |

N-nitrosamines can be oxidized to their corresponding N-nitramines using strong oxidizing agents like peroxytrifluoroacetic acid. nih.gov Anodic oxidation of N-nitrosamines can also yield N-nitramines. nih.gov

Characterization of Abiotic Transformation Products

The abiotic transformation of 1-Butanamine, N-nitro- is expected to produce a variety of products depending on the degradation pathway.

Thermal and Photochemical Decomposition : The primary products are expected to be the butylamino radical and nitrogen dioxide. Subsequent reactions could lead to the formation of butanol, butyraldehyde, and various nitrogen-containing species.

Hydrolysis : Under harsh conditions, hydrolysis could potentially lead to the formation of n-butylamine and nitrous acid.

Redox Reactions : Reduction of the nitro group would lead to the formation of the corresponding N-nitrosobutylamine and subsequently n-butylamine. Oxidation would likely result in cleavage of the molecule or modification of the butyl chain.

Studies on the abiotic transformation of the antibiotic sulfamethoxazole (B1682508) by reactive nitrogen species (such as nitrite (B80452) and nitric oxide) have shown a wide range of transformation products arising from hydroxylation, nitration, deamination, nitrosation, and cleavage of bonds. dtu.dknih.gov Similar complex product mixtures could be expected from the degradation of 1-Butanamine, N-nitro- under certain environmental conditions.

Environmental Abiotic Fate and Transport of 1 Butanamine, N Nitro

Photolytic Degradation in Aqueous and Atmospheric Systems

Photolytic degradation, the breakdown of compounds by light, is a primary pathway for the removal of 1-Butanamine, N-nitro- from both water and the atmosphere. Nitrosamines, as a class, are known to be susceptible to photolysis, particularly by ultraviolet (UV) radiation.

In aqueous environments, 1-Butanamine, N-nitro- demonstrates rapid degradation when exposed to sunlight. Studies using a solar simulator to represent Southern California's midsummer, midday sun found that the half-life of NDBA was between 12 to 15 minutes researchgate.net. The quantum yield, a measure of the efficiency of a photochemical process, for NDBA was determined to be in the range of 0.43 to 0.61 researchgate.net. The photolysis of nitrosamines involves the absorption of UV radiation, which leads to the cleavage of the N-NO bond sci-hub.segassnova.no. While nitrosamines have a strong absorption band around 230 nm, they also possess a weaker absorption band at approximately 330-340 nm, which overlaps with the wavelength range of natural sunlight, facilitating their degradation in surface waters sci-hub.se. A study examining various nitrosamines reported a pseudo-first-order reaction rate constant of 2.6 x 10⁻² L/W-min for the photodegradation of NDBA in water at 40°C using a low-pressure mercury lamp sci-hub.se. The primary products of nitrosamine photodegradation are generally less harmful than the parent compounds and can include alkylamines, formic acid, ammonia, nitrate (B79036), and nitrite (B80452) sci-hub.se.

In the atmosphere, 1-Butanamine, N-nitro- is expected to exist primarily in the vapor phase due to its vapor pressure nih.gov. Its degradation in the air is mainly driven by reactions with photochemically-produced hydroxyl radicals (•OH) nih.gov. The estimated atmospheric half-life for the reaction of NDBA with hydroxyl radicals is approximately 14 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter nih.gov. The rate constant for this vapor-phase reaction has been estimated as 2.7 x 10⁻¹¹ cm³/molecule-sec at 25°C nih.gov. The lifetime of nitrosamines in the atmosphere is estimated to be very short, around 5 minutes, due to their high susceptibility to photodegradation sci-hub.se.

| Compound | Half-life (in simulated sunlight) | Quantum Yield (Φ) | Pseudo-first-order Reaction Rate Constant (L/W-min) |

|---|---|---|---|

| N-nitrosodibutylamine (NDBA) | 12-15 min | 0.43-0.61 | 2.6 x 10⁻² |

| N-nitrosodimethylamine (NDMA) | 16 min | 0.41 | 2.6 x 10⁻² |

| N-nitrosodiethylamine (NDEA) | 12-15 min | 0.43-0.61 | 1.8 x 10⁻² |

| N-nitrosodi-n-propylamine (NDPA) | 12-15 min | 0.43-0.61 | - |

| N-nitrosopyrrolidine (NPYR) | 12-15 min | 0.43-0.61 | 1.4 x 10⁻² |

Chemical Oxidation and Reduction Processes in Environmental Matrices

Beyond photolysis, the fate of 1-Butanamine, N-nitro- can be influenced by other chemical reactions, such as oxidation and reduction, although these are generally considered less significant than photodegradation under typical environmental conditions.

Hydrolysis, the reaction with water, is not considered an important environmental fate process for 1-Butanamine, N-nitro-. This is because the compound lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions ranging from 5 to 9 nih.gov. It is reported to be stable in neutral or alkaline aqueous solutions for over 14 days in the dark, with slightly less stability in acidic solutions nih.gov.

Chemical oxidation can occur, though specific data for 1-Butanamine, N-nitro- in environmental matrices are limited. In laboratory settings, nitrosamines can be oxidized to their corresponding nitramines nih.gov. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, have been shown to be effective in degrading nitrosamines in water treatment scenarios nih.govmdpi.com. The rate constants for hydroxyl radical reactions with nitrosamines are high, suggesting that where these radicals are present (e.g., in sunlit surface waters or during water treatment), oxidation can be a significant degradation pathway nih.gov. The mechanism of hydroxyl radical oxidation is believed to occur primarily through hydrogen atom abstraction from the alkyl groups nih.govnih.gov.

Chemical reduction of nitroaromatic compounds has been observed under anaerobic conditions, such as in sediments, where they can be reduced to the corresponding amines nih.govresearchgate.net. While specific studies on the environmental reduction of 1-Butanamine, N-nitro- are scarce, it is plausible that similar reductive transformations could occur in anoxic environments like deep sediments. In industrial applications, electrochemical reduction has been explored as a method to decompose nitrosamines in wastewater digitellinc.com.

Sorption and Leaching Characteristics in Geochemical Systems

The transport and distribution of 1-Butanamine, N-nitro- in soil and aquatic systems are heavily influenced by its sorption (adhesion) to soil particles and sediments. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil.

For 1-Butanamine, N-nitro-, the estimated Koc value is 910, which suggests it is expected to have low mobility in soil nih.gov. A high Koc value indicates a strong tendency for the chemical to adsorb to organic matter in soil and sediment, rather than remaining dissolved in the water phase. Consequently, leaching through the soil profile into groundwater is expected to be limited.

In aquatic systems, this tendency to adsorb implies that 1-Butanamine, N-nitro- will likely partition to suspended solids and bottom sediments nih.gov. This is supported by field studies where NDBA was detected in freshwater sediments near wastewater treatment plants at concentrations ranging from 0.2 to 3.3 ng/g dry weight. The presence of NDBA in sediments was found to be positively correlated with the ammonia and pH levels of the bulk water gassnova.no. The sorption of organic compounds to soil is influenced by various factors, including the organic matter content of the soil, soil pH, and the chemical properties of the compound itself nih.gov. Given its low mobility, the primary transport mechanism in soil for surface-released 1-Butanamine, N-nitro- would likely be associated with soil particle erosion rather than downward leaching.

Abiotic Persistence and Dissipation Mechanisms in Non-Biological Compartments

The primary mechanism for its removal from surface waters and the atmosphere is photolytic degradation, as detailed in section 7.1. With half-lives in the order of minutes in sunlit water and hours in the atmosphere, photolysis ensures rapid breakdown of the compound researchgate.netsci-hub.senih.gov.

Another significant dissipation mechanism, particularly from moist soil and water surfaces, is volatilization. The Henry's Law constant for 1-Butanamine, N-nitro- is 1.32 x 10⁻⁵ atm-m³/mole, which indicates that volatilization from water surfaces is an important fate process nih.gov. Estimated volatilization half-lives for a model river and a model lake are 4 days and 30 days, respectively nih.gov. Volatilization from moist soil surfaces is also expected to be a significant process, though it is not expected from dry soil surfaces based on its vapor pressure nih.gov.

| Parameter | Value/Estimate | Environmental Compartment | Primary Dissipation Mechanism |

|---|---|---|---|

| Atmospheric Half-life (vs. •OH) | ~14 hours | Atmosphere | Reaction with Hydroxyl Radicals |

| Aqueous Photolysis Half-life | 12-15 minutes | Surface Water | Direct Photolysis |

| Soil Organic Carbon Partition Coefficient (Koc) | 910 | Soil/Sediment | Sorption |

| Volatilization Half-life (Model River) | 4 days | Water | Volatilization |

| Volatilization Half-life (Model Lake) | 30 days | Water | Volatilization |

Advanced Applications and Strategic Utilizations of 1 Butanamine, N Nitro in Chemical Disciplines

N-nitrobutylamine as a Key Reagent in Specialized Organic Synthesis

N-nitrobutylamine belongs to the broader class of nitroalkanes, which are recognized as valuable building blocks in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the α-hydrogen atom (the hydrogen on the carbon adjacent to the nitro group is not present in N-nitrobutylamine, but the principle affects the N-H proton), influencing its reactivity. While specific, named reactions prominently featuring N-nitrobutylamine as a key reagent are not extensively documented in mainstream chemical literature, its reactivity can be inferred from the well-established chemistry of nitroalkanes and secondary amines.

Nitroalkanes are classic carbon nucleophiles in reactions like the Henry (nitroaldol) reaction and the Michael addition. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgsctunisie.orgyoutube.comsynarchive.com In these reactions, a base removes a proton from the carbon alpha to the nitro group, creating a stabilized carbanion (a nitronate) that can attack electrophilic centers such as aldehydes, ketones, or α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org Although N-nitrobutylamine is a secondary nitramine without an alpha-carbon proton, the N-H proton is acidic and can be removed to form an anion. The resulting N-anion of N-nitrobutylamine can potentially act as a nucleophile, participating in alkylation or acylation reactions to form more complex nitramine structures.

Furthermore, the nitro group itself can be a versatile functional handle. Its reduction can lead to the corresponding hydrazine (B178648) derivative, which is a valuable intermediate for the synthesis of various nitrogen-containing compounds. The chemistry of N-nitro compounds is integral to the synthesis of various heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. nih.govresearchgate.netmdpi.com For instance, the reduction of a nitro group followed by cyclization is a common strategy for building heterocyclic rings.

Table 1: Potential Synthetic Transformations Involving N-Nitrobutylamine Analogs

| Reaction Type | Reagent Class | Potential Product Class from N-Nitrobutylamine | General Utility |

| N-Alkylation | Alkyl Halides | Tertiary Nitramines | Synthesis of more complex energetic materials or functional molecules. |

| N-Acylation | Acyl Chlorides | N-Acyl-N-nitroamides | Precursors to various functionalized amines after nitro group manipulation. |

| Reduction | Reducing Agents (e.g., H₂, Pd/C) | 1-Butylhydrazine | Intermediate for pharmaceuticals, agrochemicals, and heterocycles. |

| Cyclization Precursor | Di-electrophiles | N-heterocyclic compounds | Access to novel ring systems with potential biological or material properties. |

This table is illustrative and based on the general reactivity of secondary amines and nitroalkanes. Specific reaction conditions and outcomes for N-nitrobutylamine would require experimental validation.

Role in the Development of Energetic Materials and Propellants (focused on chemical properties, not explosive use/safety)

Nitramines, including N-nitrobutylamine, are a well-established class of energetic materials due to the presence of the N-NO₂ group, which is a known explosophore. nih.gov The energetic nature of these compounds stems from the fact that they contain both an oxidizing component (the nitro group) and a fuel component (the alkyl backbone) within the same molecule. Upon decomposition, these molecules can undergo rapid, exothermic redox reactions to form highly stable, gaseous products like molecular nitrogen (N₂) and oxides of carbon and hydrogen. This rapid release of energy and gas is the basis of their use in propellants and explosives.

The decomposition products of nitramines can influence the performance and signature of a propellant. The formation of nitrogen-rich, low-molecular-weight gases is desirable for generating high thrust. While specific data for N-nitrobutylamine is scarce in open literature, studies on analogous compounds provide insight.

Table 2: Comparative Energetic Properties of Related Nitro Compounds

| Compound | Formula | Decomposition Onset (°C) | Key Decomposition Products |

| Nitromethane | CH₃NO₂ | ~315 | CH₂O, NO, H₂O, CO |

| N-Nitropiperidine | C₅H₁₀N₂O₂ | ~215 | NO, HONO, Piperidine |

| n-Butyl nitrate (B79036) | C₄H₉NO₃ | ~170-200 | NO₂, Butoxy radical -> C₃H₇ + CH₂O |

| N-Nitrobutylamine (Estimated) | C₄H₁₀N₂O₂ | Likely intermediate | NO₂, Butylamino radical -> Decomposition products |

Data presented for analogous compounds to illustrate general trends. The decomposition temperature for N-nitrobutylamine is an estimation based on related structures.

Use as an Intermediate in Fine Chemical and Advanced Materials Production

N-nitrobutylamine can serve as a valuable intermediate in the synthesis of more complex molecules for the fine chemical, pharmaceutical, and advanced materials industries. Its bifunctional nature—possessing both a reactive N-H group and a transformable nitro group—allows for its incorporation into larger molecular frameworks.

In the pharmaceutical and agrochemical sectors, the introduction of nitrogen-containing moieties is a common strategy for modulating the biological activity of a molecule. nih.govgoogle.comsemanticscholar.orgresearchgate.net The butylamine (B146782) fragment can impart lipophilicity, which can be crucial for a molecule's ability to cross biological membranes. The nitro group can be reduced to an amine, which can then be further functionalized. For example, the resulting hydrazine could be a precursor for synthesizing pyrazole (B372694) or pyridazine (B1198779) rings, which are common motifs in bioactive compounds.

Derivatization Strategies for Enhanced Chemical Functionality and Specific Reactivity

Derivatization of N-nitrobutylamine can be approached by targeting either the N-H proton or the nitro group. These strategies aim to modify the molecule's properties, such as its solubility, reactivity, or energetic performance, or to prepare it for incorporation into a larger structure.

One primary derivatization strategy involves the deprotonation of the amine nitrogen followed by reaction with an electrophile. This allows for the introduction of a wide variety of functional groups at the nitrogen atom, effectively converting the secondary nitramine into a tertiary nitramine. For example, reaction with an alkyl halide would yield an N-alkyl-N-nitrobutylamine, while reaction with an acyl chloride would produce an N-acyl derivative. Such modifications can significantly alter the compound's steric and electronic properties.

Another set of strategies focuses on the transformation of the nitro group. As mentioned, reduction of the nitro group to an amine is a powerful transformation that opens up a vast landscape of subsequent chemical modifications, including diazotization, acylation, and reductive amination.

Furthermore, functionalization of the butyl chain could be envisioned, although this is generally more challenging due to the lower reactivity of C-H bonds. However, under specific catalytic conditions, selective C-H functionalization could introduce new reactive sites on the alkyl backbone. chemrxiv.org

Table 3: Overview of Potential Derivatization Strategies for N-Nitrobutylamine

| Target Site | Reaction Type | Reagent Example | Product Class | Purpose/Enhanced Functionality |

| N-H | Alkylation | Methyl Iodide | N-Methyl-N-nitrobutylamine | Modify steric/electronic properties; alter energetic performance. |

| N-H | Acylation | Acetyl Chloride | N-Acetyl-N-nitrobutylamine | Introduce carbonyl functionality; precursor for further synthesis. |

| -NO₂ | Reduction | H₂, Pd/C | 1-Butylhydrazine | Create a nucleophilic amine for coupling reactions or heterocycle synthesis. |

| Butyl Chain C-H | C-H Activation | Metal Catalyst + Reagent | Functionalized N-Nitrobutylamine | Introduce new reactive handles on the alkyl chain for polymer or complex molecule synthesis. |

This table outlines plausible synthetic strategies based on the known reactivity of the functional groups present in N-nitrobutylamine.

Emerging Research Directions and Future Perspectives for 1 Butanamine, N Nitro

Integration with Advanced Flow Chemistry and Continuous Processing Technologies

The synthesis of N-nitroamines, including N-nitrobutylamine, traditionally involves batch processing, which can present safety and efficiency challenges due to the use of potent nitrating agents and the exothermic nature of the reactions. scienmag.com The integration of advanced flow chemistry and continuous processing technologies represents a transformative approach to mitigate these issues.

Key research thrusts in this area include:

In Situ Generation of Nitrating Agents: Flow chemistry platforms can be designed for the on-demand, in situ generation of nitrating agents like acetyl nitrate (B79036). scienmag.com This strategy avoids the hazardous storage and handling of bulk quantities of unstable nitrating agents. scienmag.com The agent is consumed as it is produced, minimizing its inventory within the reactor at any given time.

Automated Process Control and Optimization: The integration of real-time monitoring and automated feedback loops allows for precise control over reaction conditions such as temperature, residence time, and stoichiometry. This not only enhances safety but also allows for rapid process optimization to maximize yield and purity while minimizing byproduct formation.

The adoption of these technologies promises to shift the production of N-nitrobutylamine from conventional batch methods to safer, more efficient, and scalable continuous manufacturing processes.

Development of Novel In Situ Analytical and Characterization Methodologies

A deeper understanding and optimization of the synthesis of N-nitrobutylamine require sophisticated analytical techniques that can monitor the reaction in real time. The development of novel in situ analytical and characterization methodologies is a critical research frontier, moving beyond traditional offline analysis.

Modern analytical techniques, particularly those combining chromatography and mass spectrometry, are being adapted for real-time process monitoring. Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) offer the sensitivity and selectivity needed to track the formation of N-nitrobutylamine and potential impurities during synthesis. nih.govresearchgate.net

Future research in this domain is focused on:

Online Reaction Monitoring: Implementing online LC-MS systems to provide a continuous data stream directly from the reactor. This allows for the immediate detection of the main product, intermediates, and byproducts, enabling dynamic control over the reaction process.

Kinetic and Mechanistic Studies: In situ analysis provides high-quality data for detailed kinetic modeling of the N-nitration of butylamine (B146782). This information is invaluable for elucidating reaction mechanisms and identifying rate-limiting steps, which can guide further process optimization.

Impurity Profiling: The ability to detect and quantify trace-level impurities in real time is crucial for ensuring the quality and stability of the final product. Advanced analytical methods can identify the sources of these impurities, leading to strategies for their elimination. chromatographyonline.com

The table below summarizes key analytical techniques being explored for in situ monitoring.

| Analytical Technique | Principle | Application in N-nitrobutylamine Research |

| HPLC/UPLC-MS/MS | Combines chromatographic separation with mass analysis for sensitive and selective quantification. nih.gov | Real-time monitoring of product formation, quantification of trace impurities, and stability studies. |

| LC-HRMS | Provides high-resolution mass data, enabling the identification of unknown byproducts and degradation products. nih.gov | Elucidation of reaction pathways and comprehensive impurity profiling. |

| Process Raman Spectroscopy | Uses inelastic light scattering to provide information about molecular vibrations, suitable for monitoring functional group changes. | In-line monitoring of reactant consumption and product formation without the need for sample extraction. |

These advanced methodologies are essential for developing robust and well-understood manufacturing processes for N-nitrobutylamine.

Advanced Predictive Modeling and Machine Learning in N-nitrobutylamine Research

The experimental "trial-and-error" approach to developing energetic materials is often time-consuming, costly, and hazardous. nih.govumd.edu Advanced predictive modeling and machine learning (ML) are emerging as powerful tools to accelerate the design and characterization of energetic compounds like N-nitrobutylamine. researchgate.netmaterialsvirtuallab.org These computational approaches can predict key properties, guide experimental efforts, and uncover complex structure-property relationships. nih.govacs.org

By leveraging existing data on known energetic materials, ML models can be trained to predict crucial performance and safety parameters for new or modified molecules. nih.gov For N-nitrobutylamine research, this could involve predicting its density, heat of formation, detonation velocity, and sensitivity to stimuli like impact and friction.

Key components of the ML workflow in this context include:

Molecular Representation: Translating the chemical structure of N-nitrobutylamine and related compounds into numerical descriptors that an ML algorithm can process. Common descriptors include molecular fingerprints (e.g., Morgan fingerprints), quantum chemical parameters, and simplified line-entry notations (SMILES). umd.eduresearchgate.net

Algorithm Selection: Employing various supervised learning algorithms, such as Gaussian process regression, artificial neural networks, and kernel ridge regression, to build predictive models. umd.edu

Model Training and Validation: Using a dataset of known energetic materials to train the model and then validating its predictive accuracy against a separate test set.

The table below outlines the components of a typical ML model for predicting the properties of energetic materials.

| Model Component | Description | Examples Relevant to N-nitrobutylamine |

| Input Features (Descriptors) | Numerical representations of molecular structure and properties. umd.edu | Morgan fingerprints, E-state vectors, SMILES strings, quantum-chemically calculated parameters. umd.eduresearchgate.net |

| Machine Learning Algorithm | The statistical method used to learn the relationship between inputs and outputs. umd.edu | Kernel Ridge Regression, Gaussian Process Regression, Artificial Neural Networks (ANN). umd.edumdpi.com |

| Predicted Properties (Outputs) | Key performance and safety metrics for an energetic material. researchgate.net | Detonation velocity, detonation pressure, density, heat of formation, impact sensitivity. umd.eduresearchgate.net |

The ultimate goal is to use these predictive models for in silico screening of novel derivatives of N-nitrobutylamine with potentially enhanced properties, thereby prioritizing the most promising candidates for experimental synthesis and testing. acs.org

Sustainable and Atom-Economical Approaches for N-nitrobutylamine Synthesis and Utilization

Modern chemical manufacturing places a strong emphasis on sustainability, focusing on minimizing waste, reducing energy consumption, and using renewable resources. This "green chemistry" perspective is increasingly being applied to the synthesis of energetic materials. For N-nitrobutylamine, research is moving towards more sustainable and atom-economical synthetic routes.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Many traditional nitration reactions exhibit poor atom economy, generating significant quantities of waste byproducts, such as spent acids. rsc.org

Future research in sustainable synthesis for N-nitrobutylamine focuses on:

Development of Green Nitrating Agents: Exploring the use of nitrating agents that are more environmentally benign and produce less waste. This includes investigating solid acid catalysts or recyclable nitrating systems to replace stoichiometric amounts of strong acids.

Catalytic Nitration: Designing catalytic systems that can facilitate the N-nitration of butylamine with high efficiency and selectivity. A successful catalytic process would reduce the amount of reagents required and simplify product purification, thereby improving atom economy.

Alternative Solvent Systems: Replacing traditional volatile organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, to reduce the environmental impact of the synthesis process.

Biomass-Derived Precursors: Investigating pathways to synthesize butylamine, the precursor to N-nitrobutylamine, from renewable biomass sources rather than petrochemical feedstocks, contributing to a more sustainable chemical supply chain.

By focusing on these principles, the next generation of manufacturing processes for N-nitrobutylamine can be designed to be not only more efficient and safer but also significantly more environmentally responsible.

Q & A

Q. What are the established methods for synthesizing N-nitrosobutylamine in laboratory settings?

N-Nitrosobutylamine is typically synthesized via N-nitrosation of the parent amine (1-butanamine) using nitrosating agents such as nitrous acid (HNO₂) or sodium nitrite (NaNO₂) under acidic conditions . Key considerations include:

- pH control : Optimal formation occurs at pH 2–4, where nitrous acid (HNO₂) is the dominant nitrosating species.

- Reagent stoichiometry : Excess nitrite may lead to side reactions (e.g., diazotization).

- Temperature : Reactions are often conducted at 0–5°C to minimize thermal degradation.

Method validation should include mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm structural integrity and purity .

Q. What analytical techniques are recommended for quantifying trace N-nitrosobutylamine in complex matrices?

Advanced chromatographic and spectroscopic methods are required due to low detection limits (ppm/ppb) and matrix interference:

- LC-HRMS/MS : Provides high selectivity and sensitivity, resolving co-eluting contaminants like dimethylformamide (DMF) .

- GC-MS with derivatization : Enhances volatility and detection of nitrosoamines.

- Isotope dilution : Internal standards (e.g., ¹⁵N-labeled analogs) improve accuracy in recovery studies .

Note: Cross-contamination during sample preparation (e.g., from gloves or solvents) must be rigorously controlled .

Q. How do thermodynamic properties of N-nitrosobutylamine influence its experimental handling?

Critical thermodynamic parameters include:

Advanced Research Questions

Q. How do reaction kinetics and amine basicity affect N-nitrosation efficiency?

The rate of N-nitrosation is inversely proportional to the basicity of the amine. For 1-butanamine (pKa ~10.6), protonation under acidic conditions reduces nucleophilicity, slowing nitrosation compared to weaker bases. Kinetic studies using stopped-flow spectrophotometry reveal:

- Rate constants : Vary by 3–4 orders of magnitude across amines due to substituent effects.

- Catalysts : Thiocyanate (SCN⁻) accelerates nitrosation via intermediate nitrosyl thiocyanate (ON-SCN) .

Researchers must model pH-dependent rate equations to optimize yields and minimize side products.

Q. What are the primary degradation pathways of N-nitrosobutylamine under environmental or physiological conditions?

Degradation mechanisms include:

- Photolysis : UV irradiation cleaves the N–NO bond, producing butylamine and nitric oxide (NO).

- Hydrolysis : In aqueous media, degradation rates increase at elevated temperatures (>40°C) or extreme pH.

- Reductive cleavage : Catalyzed by transition metals (e.g., Fe²⁺), generating hydroxylamines or amines.

Stability studies should employ accelerated aging protocols and LC-MS to track degradation products .

Q. How can researchers mitigate in situ formation of N-nitrosobutylamine during experiments involving amines?

Proactive strategies include:

- Nitrosation inhibitors : Ascorbic acid or α-tocopherol scavenge nitrosating agents.

- pH modulation : Maintain neutral/basic conditions (pH >7) to suppress HNO₂ formation.

- Material compatibility : Avoid rubber/elastomeric labware, which may leach nitrosamines .

Documentation of raw material sources (e.g., nitrite-free reagents) is critical for reproducibility .

Q. How do contradictory literature data on N-nitrosobutylamine toxicity arise, and how should they be resolved?

Discrepancies often stem from:

- Matrix effects : Differences in solvent systems or biological models alter bioavailability.

- Analytical variability : Inconsistent calibration standards or detection limits.

- Impurity profiles : Undetected co-eluting compounds in older studies.

Researchers should cross-validate findings using orthogonal methods (e.g., in vitro mutagenicity assays + HPLC-MS quantification) .

Methodological Challenges and Best Practices

Q. What are the key pitfalls in interpreting mass spectral data for N-nitrosobutylamine?

- False positives : Isomeric interferences (e.g., N-nitrosopiperidine) require high-resolution MS (HRMS) with <5 ppm mass accuracy.

- In-source fragmentation : Collision-induced dissociation (CID) may decompose labile nitroso groups; use softer ionization (e.g., APCI) .

- Quantitation bias : Matrix effects (e.g., ion suppression in biological samples) necessitate standard addition calibration .

Q. How should researchers design stability studies for N-nitrosobutylamine in long-term storage?

Q. What computational tools are available to predict N-nitrosobutylamine reactivity and toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.